3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine
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Overview
Description
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, a piperazine ring substituted with a fluorophenyl group, and a pyrazole moiety, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The piperazine ring is then introduced via nucleophilic substitution reactions, where the 2-fluorophenyl group is attached to the piperazine nitrogen. The final step involves the coupling of the pyrazole moiety to the quinoxaline core under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to ensure consistent production. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoxaline core to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may act as an inhibitor of nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Similar structure with a triazine core instead of quinoxaline.
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Shares the pyrazole and piperazine moieties but lacks the quinoxaline core.
Uniqueness
The uniqueness of 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C28H26FN7 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxalin-2-amine |
InChI |
InChI=1S/C28H26FN7/c1-20-19-26(36(33-20)21-9-3-2-4-10-21)32-27-28(31-24-13-7-6-12-23(24)30-27)35-17-15-34(16-18-35)25-14-8-5-11-22(25)29/h2-14,19H,15-18H2,1H3,(H,30,32) |
InChI Key |
NVEAXNHXUJATLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5F)C6=CC=CC=C6 |
Origin of Product |
United States |
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